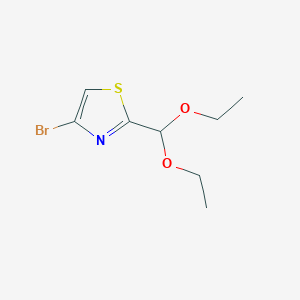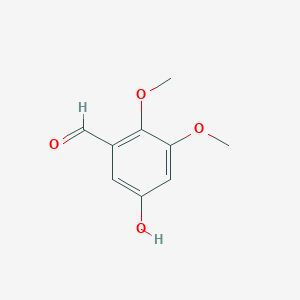
5-Hydroxy-2,3-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,3-dimethoxybenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is commonly found in nature, particularly in the lignin of plants, and is known for its distinctive aromatic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,3-dimethoxybenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 1,4-dimethoxybenzene using hydrogen cyanide or zinc cyanide under acidic conditions . Another method includes the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate . These reactions typically require the use of metal hydroxides and suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of anethole to anisaldehyde, followed by a Baeyer-Villiger oxidation reaction with performic or peracetic acid . This method is preferred due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with metal catalysts (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include syringic acid (from oxidation), syringyl alcohol (from reduction), and various substituted benzaldehydes (from substitution reactions) .
Applications De Recherche Scientifique
5-Hydroxy-2,3-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,3-dimethoxybenzaldehyde involves its ability to disrupt cellular antioxidation systems. This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits microbial growth . The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar in structure but lacks the hydroxyl group at the 5-position.
4-Hydroxy-3,5-dimethoxybenzaldehyde:
Uniqueness
5-Hydroxy-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a redox-active compound and disrupt fungal antioxidation systems sets it apart from other benzaldehyde derivatives .
Propriétés
Numéro CAS |
62648-55-9 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
5-hydroxy-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-5,11H,1-2H3 |
Clé InChI |
STRSHWWUDUCXMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


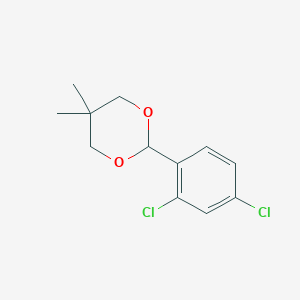
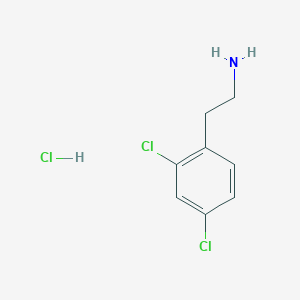

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)

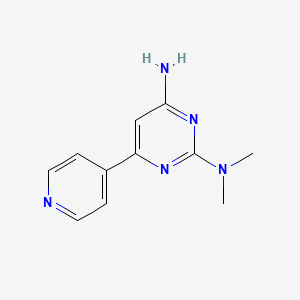
![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)
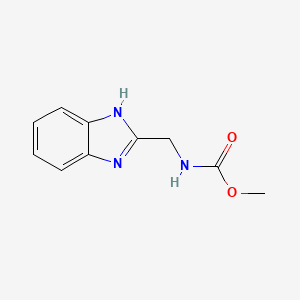
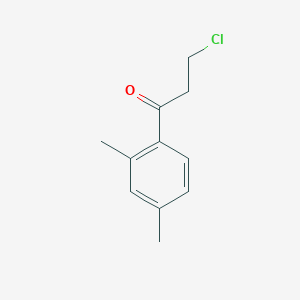
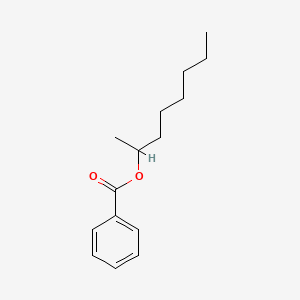
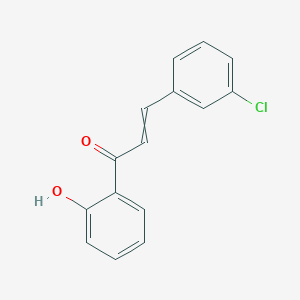
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
